N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide
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Overview
Description
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining pyrrole and quinoline moieties, along with a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrrolo[1,2-a]quinoline Core: This can be achieved through a [4+1] annulation reaction involving alkylquinolinium or alkylpyridinium salts with isocyanoacetates.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced via a nucleophilic substitution reaction, where a thiophene sulfonyl chloride reacts with the pyrrolo[1,2-a]quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for catalyst and ligand selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the thiophene sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiophene sulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: Shares the core structure but lacks the thiophene sulfonamide group.
Thiophene Sulfonamide: Contains the sulfonamide group but lacks the fused pyrroloquinoline ring system.
Uniqueness
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is unique due to its combination of a fused pyrroloquinoline ring system with a thiophene sulfonamide group.
Properties
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPNBWSOKFDTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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